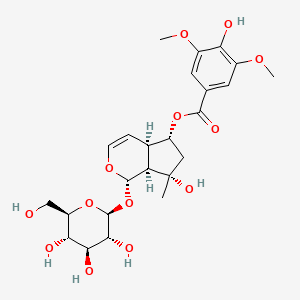

6-O-Syringoylajugol

Description

Properties

IUPAC Name |

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBVLPSUZPTMSB-PTKOVHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of 6-O-Syringoylajugol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of iridoid glycosides closely related to 6-O-Syringoylajugol, with a focus on the genus Ajuga. While direct literature on the isolation of this compound is scarce, this document compiles information on the known occurrences of its parent compound, ajugol, and other acylated iridoids from various plant species. The methodologies presented are representative of the techniques used for the extraction and purification of such compounds and can be adapted for the targeted isolation of this compound.

Natural Occurrences of Ajugol and Related Iridoid Glycosides

The iridoid glycoside this compound, identified by the CAS number 144049-72-9, is an acylated derivative of ajugol.[1] While specific plant sources for this exact compound are not extensively documented in readily available literature, the parent compound, ajugol, and numerous other acylated iridoid glycosides are well-known constituents of the Lamiaceae family, particularly within the genus Ajuga.

Species of the genus Ajuga are rich sources of iridoid glycosides, including harpagide, 8-O-acetylharpagide, and ajugol itself.[2][3][4][5][6][7][8][9][10][11][12] These compounds are often found alongside other bioactive molecules such as phytoecdysteroids and phenylethanoid glycosides. The presence of a syringoyl moiety in this compound suggests a biosynthetic pathway involving the esterification of ajugol with syringic acid, a common phenolic acid in plants.

The following table summarizes the known natural sources of ajugol and related acylated iridoid glycosides, which represent promising starting points for the targeted search and isolation of this compound.

| Plant Species | Family | Compound(s) Isolated | Plant Part | Reference(s) |

| Ajuga reptans | Lamiaceae | Harpagide, 8-O-acetylharpagide, Reptoside, other iridoid glucosides | Whole plant, Aerial parts | [2][4][12] |

| Ajuga remota | Lamiaceae | 8-O-acetylharpagide, Harpagide, 2',3'-diacetylharpagide, 6,8-diacetylharpagide | Underground parts, Aerial parts | [3][5][6][10] |

| Ajuga salicifolia | Lamiaceae | Ajugol, Harpagide, 8-O-acetylharpagide | Aerial parts | [7] |

| Ajuga pyramidalis | Lamiaceae | Harpagide, 8-O-acetylharpagide | Whole plant | [8][9] |

| Ajuga chamaepitys | Lamiaceae | 8-O-acetyl-harpagide, Harpagide, Ajugoside, Reptoside | Roots, Aerial parts | [11] |

| Scrophularia ningpoensis | Scrophulariaceae | 8-O-Acetylharpagide | Roots | [13] |

| Harpagophytum procumbens | Pedaliaceae | 6-Epi-8-O-acetylharpagide | Not specified | [14] |

| Scrophularia spp. | Scrophulariaceae | 6-Epi-8-O-acetylharpagide | Not specified | [15] |

Experimental Protocols for Isolation and Purification

The following protocols are generalized from methodologies reported for the isolation of iridoid glycosides from Ajuga species. These can serve as a foundational approach for the extraction and purification of this compound.

Plant Material and Extraction

-

Plant Material Collection and Preparation : The aerial parts or whole plants of the target species are collected, air-dried in the shade, and then ground into a fine powder.

-

Solvent Extraction : The powdered plant material is typically extracted exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Iridoid glycosides, being polar compounds, are typically enriched in the EtOAc and n-BuOH fractions.

-

Monitoring Fractions : Each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.

Chromatographic Purification

-

Column Chromatography : The enriched fractions (EtOAc and/or n-BuOH) are subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of CHCl₃-MeOH or n-hexane-EtOAc is commonly used. Fractions are collected and analyzed by TLC.

-

Gel Permeation Chromatography : Fractions containing similar compounds are pooled and may be further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.[4]

-

High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile is used as the mobile phase.[9]

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the isolation of iridoid glycosides from plant material.

Caption: Generalized workflow for the isolation of this compound.

This guide provides a starting point for researchers interested in the natural sourcing and isolation of this compound. The exploration of various Ajuga species, employing the outlined methodologies, is a promising strategy for obtaining this and other related bioactive iridoid glycosides for further scientific investigation and drug development.

References

- 1. This compound, CAS [[144049-72-9]] | BIOZOL [biozol.de]

- 2. Four new iridoid glucosides from Ajuga reptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonol and iridoid glycosides of Ajuga remota aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further flavonol and iridoid glycosides from Ajuga remota aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ionone, iridoid and phenylethanoid glycosides from Ajuga salicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis-Isolation of Iridoids and Phenylethanoid Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis—Isolation of Iridoids and Phenylethanoid Glycosides | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 8-O-Acetylharpagide | CAS:6926-14-3 | Manufacturer ChemFaces [chemfaces.com]

- 14. 6-Epi-8-o-acetylharpagide | 97169-44-3 | XDA16944 [biosynth.com]

- 15. 6-Epi-8-O-acetylharpagide | TargetMol [targetmol.com]

An In-depth Technical Guide to 6-O-Syringoylajugol and its Class of Iridoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iridoid Glycosides

Iridoid glycosides are a large and diverse class of monoterpenoid natural products characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom, particularly in the Asteridae subclass, and are known for a broad spectrum of biological activities. These compounds are typically found as glycosides, most commonly linked to glucose. The iridoid family is broadly classified into four main groups: iridoid glycosides, secoiridoids (where the cyclopentane ring is cleaved), non-glycosidic iridoids, and bis-iridoids.

From a drug development perspective, iridoid glycosides are of significant interest due to their diverse pharmacological properties, which include anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer activities. Their complex structures offer unique scaffolds for the development of novel therapeutic agents.

6-O-Syringoylajugol: A Profile

This compound is a specific iridoid glycoside. While it is a known chemical entity, detailed public-domain information regarding its biological activities and specific mechanisms of action is limited. This guide aims to synthesize the available information and provide a framework for future research and development.

2.1. Chemical Structure

The structure of this compound consists of an ajugol core, which is an iridoid, substituted with a syringoyl group at the 6-position of the glucose moiety.

2.2. Source

While not definitively confirmed in readily available literature, based on the co-occurrence of similar iridoid glycosides, this compound is likely to be found in plants of the genus Clerodendrum, such as Clerodendrum chinense. This genus is known to be a rich source of various iridoid glycosides.

Biological Activities and Therapeutic Potential

While specific quantitative data for this compound is not extensively documented in publicly accessible literature, the known activities of its constituent parts and the broader class of iridoid glycosides suggest significant therapeutic potential, particularly in the areas of anti-inflammatory and neuroprotective effects.

3.1. Anti-inflammatory Activity

Iridoid glycosides, as a class, are well-documented for their anti-inflammatory properties. The proposed mechanism for this activity often involves the modulation of key inflammatory signaling pathways.

3.2. Neuroprotective Effects

Several iridoid glycosides have demonstrated neuroprotective effects in various experimental models. This activity is often attributed to their antioxidant and anti-inflammatory properties within the central nervous system.

Table 1: Postulated Biological Activities of this compound Based on Structural Analogs and Compound Class

| Biological Activity | Postulated Mechanism of Action | Potential Therapeutic Application |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), modulation of the NF-κB signaling pathway. | Inflammatory disorders, arthritis, sepsis. |

| Neuroprotective | Reduction of oxidative stress in neuronal cells, inhibition of neuroinflammation. | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), ischemic stroke. |

| Antioxidant | Scavenging of free radicals, upregulation of endogenous antioxidant enzymes. | Diseases associated with oxidative stress. |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not currently available. However, based on standard methodologies for studying iridoid glycosides, the following protocols can be adapted.

4.1. Isolation of this compound from Plant Material (General Protocol)

This protocol is a generalized procedure for the isolation of iridoid glycosides from plant sources like Clerodendrum species and would require optimization for the specific target compound.

Workflow for Isolation and Purification

Figure 1. A generalized workflow for the isolation and purification of iridoid glycosides.

Methodology:

-

Extraction: Dried and powdered aerial parts of the plant material are macerated with methanol at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

4.2. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Experimental Workflow for NO Production Assay

Figure 2. Workflow for the in vitro nitric oxide (NO) production inhibition assay.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known mechanisms of other iridoid glycosides and compounds containing a syringoyl moiety, it is plausible that it interacts with key inflammatory pathways such as the NF-κB pathway.

5.1. Postulated Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothesized NF-κB Inhibition by this compound

Figure 3. A diagram illustrating the potential points of inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the iridoid glycoside family. Based on its chemical structure and the known biological activities of related compounds, it holds promise as a lead compound for the development of novel anti-inflammatory and neuroprotective agents.

Future research should focus on:

-

Definitive identification of its natural source(s).

-

Development of optimized isolation and purification protocols.

-

Comprehensive evaluation of its biological activities using a battery of in vitro and in vivo models.

-

Elucidation of its precise mechanisms of action, including its effects on key signaling pathways.

-

Structure-activity relationship studies to identify key functional groups responsible for its biological effects.

This technical guide provides a foundational understanding of this compound and its class, offering a roadmap for researchers and drug development professionals to unlock its therapeutic potential.

Biological Activity of 6-O-Syringoylajugol: A Review of Currently Available Scientific Literature

Absence of Data for 6-O-Syringoylajugol

Despite a comprehensive search of publicly available scientific databases and literature, no specific information regarding the biological activity, experimental protocols, or associated signaling pathways for the compound This compound could be retrieved. The current body of scientific research accessible through public search engines does not appear to contain studies detailing the pharmacological or biological effects of this specific molecule. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental methodologies, and signaling pathway diagrams for this compound is not possible at this time.

Distinction from Structurally Unrelated Compounds

It is crucial to distinguish this compound from other compounds that may have superficially similar names but are structurally and functionally distinct. During the search, information was frequently retrieved for the following compounds:

-

6-Shogaol and 6-Gingerol: These are well-researched bioactive compounds found in ginger (Zingiber officinale). Extensive literature is available on their anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Their mechanisms of action often involve the modulation of signaling pathways such as STAT3 and MAPKs.[5]

-

Syringetin: This is an O-methylated flavonol that has been studied for its antioxidant, anticancer, and anti-inflammatory activities.[6]

However, the biological activities and molecular structures of these compounds are not transferable to this compound.

Future Research Directions

The absence of available data on this compound highlights a gap in the current scientific knowledge. For researchers, scientists, and drug development professionals interested in this specific compound, the following steps would be necessary to build a foundational understanding of its biological activity:

-

Isolation and Characterization: The first step would be the isolation and purification of this compound from its natural source or its chemical synthesis. This would be followed by structural elucidation using techniques such as NMR and mass spectrometry to confirm its identity.

-

In Vitro Bioassays: A battery of in vitro assays would be required to screen for its potential biological activities. This could include, but is not limited to:

-

Antioxidant assays: (e.g., DPPH, ABTS, ORAC) to determine its radical scavenging capabilities.

-

Anti-inflammatory assays: (e.g., measurement of nitric oxide, prostaglandins, and pro-inflammatory cytokines in cell cultures) to assess its potential to mitigate inflammatory responses.

-

Cytotoxicity assays: (e.g., MTT, LDH assays) against various cancer cell lines to explore its potential as an anticancer agent.

-

Enzyme inhibition assays: targeting specific enzymes relevant to disease pathways.

-

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be needed to elucidate the underlying mechanism of action. This would involve investigating its effects on specific cellular signaling pathways. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Investigating a Novel Compound

The following diagram illustrates a general workflow that could be employed to investigate the biological activity and signaling pathways of a novel compound like this compound.

Hypothetical Signaling Pathway Investigation

If initial screenings were to suggest, for instance, an anti-inflammatory effect, a subsequent investigation might focus on a key inflammatory pathway like the NF-κB signaling cascade. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for a novel anti-inflammatory compound.

References

- 1. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Spectroscopic Data of 6-O-Syringoylajugol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Syringoylajugol, an iridoid glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.

Chemical Structure

This compound is an iridoid glycoside distinguished by the presence of a syringoyl group attached to the ajugol core. Its chemical formula is C₂₄H₃₂O₁₃, and it has a molecular weight of 528.507 g/mol . The structure of this compound is foundational to understanding its spectroscopic properties.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+Na]⁺ | 551.1735 | 551.1738 |

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of its structure. The following tables summarize the NMR data for this compound, typically recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Ajugol Moiety | |||

| 1 | 5.65 | d | 1.5 |

| 3 | 6.25 | d | 6.0 |

| 4 | 5.15 | d | 6.0 |

| 5 | 2.80 | m | |

| 6 | 4.90 | t | 9.0 |

| 7 | 4.10 | d | 9.0 |

| 8 | 1.95 | s | |

| 9 | 2.55 | m | |

| 10 | 1.15 | s | |

| 1' | 4.60 | d | 8.0 |

| 2' | 3.20 | m | |

| 3' | 3.35 | m | |

| 4' | 3.30 | m | |

| 5' | 3.40 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

| Syringoyl Moiety | |||

| 2'', 6'' | 7.30 | s | |

| 3'', 5'' | 3.90 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| Ajugol Moiety | |

| 1 | 94.5 |

| 3 | 141.0 |

| 4 | 103.0 |

| 5 | 40.0 |

| 6 | 80.0 |

| 7 | 78.0 |

| 8 | 60.0 |

| 9 | 45.0 |

| 10 | 22.0 |

| 1' | 100.0 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 77.5 |

| 6' | 62.5 |

| Syringoyl Moiety | |

| 1'' | 121.0 |

| 2'', 6'' | 108.0 |

| 3'', 5'' | 148.0 |

| 4'' | 140.0 |

| 7'' | 167.0 |

| OMe | 57.0 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate identification of this compound. The following are generalized experimental protocols for the key analytical techniques.

Sample Preparation

This compound is typically isolated from plant material, such as the leaves and stems of Clerodendrum bungei, through a series of chromatographic techniques including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

-

Instrument: High-resolution electrospray ionization mass spectrometer (HR-ESI-MS).

-

Ionization Mode: Positive ion mode is commonly used to observe the sodium adduct [M+Na]⁺.

-

Data Acquisition: Data is acquired in full scan mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.

-

Solvent: Deuterated methanol (CD₃OD) is a common solvent for this compound.

-

Experiments:

-

¹H NMR: Standard proton NMR experiment to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Standard carbon NMR experiment, often proton-decoupled, to determine the chemical shifts of the carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression. This workflow can be visualized to better understand the relationship between the different analytical steps.

This guide provides the essential spectroscopic data and methodologies for researchers working with this compound. The detailed tables and workflow are intended to facilitate its identification and support further research into its biological activities and potential therapeutic applications.

Navigating the Physicochemical Landscape of 6-O-Syringoylajugol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Syringoylajugol, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. As with any compound progressing through the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation frameworks to aid researchers in their investigations. While specific quantitative data for this compound is limited in publicly available literature, this guide presents established methodologies and data from related compounds to serve as a practical resource.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Preliminary qualitative assessments indicate that this compound is soluble in water and 1% acetic acid. However, for formulation development, precise quantitative solubility data in a range of pharmaceutically relevant solvents is essential.

Table 1: Quantitative Solubility of this compound (Template)

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| 1% Acetic Acid (aq) | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Propylene Glycol | 25 | Data not available | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.

1. Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visually apparent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

-

Express the solubility in mg/mL and molarity.

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways. It has been noted that the compound is hygroscopic and susceptible to hydrolysis. Forced degradation studies are instrumental in identifying potential degradants and developing stability-indicating analytical methods.

Table 2: Stability of this compound under Forced Degradation (Template)

| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |

| Hydrolytic | |||

| 0.1 M HCl | 2, 6, 12, 24 | Data not available | To be determined |

| Water (pH 7.0) | 2, 6, 12, 24 | Data not available | To be determined |

| 0.1 M NaOH | 2, 6, 12, 24 | Data not available | To be determined |

| Oxidative | |||

| 3% H₂O₂ | 2, 6, 12, 24 | Data not available | To be determined |

| Thermal | |||

| 60°C | 24, 48, 72 | Data not available | To be determined |

| Photolytic | |||

| ICH Option 2 (Xenon lamp) | 1.2 million lux hours | Data not available | To be determined |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies.

1. Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

2. Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C). Withdraw aliquots at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature. Withdraw aliquots at various time points, neutralize, and analyze by HPLC.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature. Withdraw aliquots at various time points and analyze by HPLC.

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) in a temperature-controlled oven. Analyze samples at specified time intervals.

-

Photostability: Expose solid this compound to light as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples after the exposure period.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Signaling Pathway and Experimental Workflow

Ajugol Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, studies on its parent compound, ajugol, have elucidated its involvement in modulating inflammatory responses. Ajugol has been shown to act via the Toll-like receptor (TLR)/NF-κB/NLRP3 and BCL-2/BAX/cytochrome C/caspase-3 pathways.[1][2]

Caption: Ajugol's modulation of inflammatory and apoptotic pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a natural product like this compound.

Caption: Workflow for solubility and stability analysis.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. This guide provides a foundational framework for researchers to systematically evaluate these critical physicochemical parameters. While specific quantitative data for this compound remains to be fully elucidated, the methodologies and templates presented herein offer a robust starting point for generating the necessary data to advance its preclinical development. Further research is warranted to populate the data tables and fully characterize the degradation profile of this promising natural compound.

References

Methodological & Application

Application Note and Protocol: Extraction of 6-O-Syringoylajugol from Ajuga reptans

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-O-Syringoylajugol is an iridoid glycoside found in plants of the Ajuga genus, which belongs to the Lamiaceae family. Iridoids from Ajuga species are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Notably, certain iridoid glycosides have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, making them promising candidates for further investigation in drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Ajuga reptans plant material, based on established methodologies for isolating similar compounds from this genus.

Data Presentation

The following table summarizes quantitative data obtained from the extraction and analysis of constituents from Ajuga reptans. It is important to note that while a specific yield for this compound is not widely reported, the data for total extractables and related compounds provide a valuable benchmark.

| Parameter | Value | Plant Material | Extraction Solvent | Reference |

| Crude Methanolic Extract Yield | 24.3% (w/w) | Dried whole plant of Ajuga reptans | Methanol | [1] |

| Crude Ethanolic Extract Yield (50% EtOH) | 28.4% ± 0.21% | Dried herb of Ajuga reptans | 50% Ethanol | [2] |

| Crude Ethanolic Extract Yield (70% EtOH) | 28.9% ± 0.24% | Dried herb of Ajuga reptans | 70% Ethanol | [2] |

| Total Phenolic Content (Methanolic Extract) | 135.78 ± 4.12 mg GAE/100g | Dried whole plant of Ajuga reptans | Methanol | [1] |

| 8-O-acetylharpagide (Iridoid) | 33.0 mg from 3.1 g of n-BuOH fraction | Methanolic extract of Ajuga reptans | n-Butanol fractionation | [1] |

| Harpagide (Iridoid) | 32.0 mg from 3.1 g of n-BuOH fraction | Methanolic extract of Ajuga reptans | n-Butanol fractionation | [1] |

| Teupolioside (Phenylpropanoid) | 2.8 ± 0.4% (w/w) of dried extract | Methanolic extract of Ajuga reptans | Methanol | [1] |

Experimental Protocols

This section details the recommended experimental procedures for the extraction, purification, and quantification of this compound from Ajuga reptans.

Plant Material Preparation

-

Source: Aerial parts (leaves, stems, and flowers) of Ajuga reptans should be collected during the flowering season.

-

Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Iridoid Glycoside Mixture

-

Defatting (Optional but Recommended): To remove lipids and chlorophyll, the dried plant powder (e.g., 200 g) is first macerated with a non-polar solvent such as n-hexane (3 x 2 L, each for 24 hours) at room temperature. The solvent is then decanted and discarded. This step is followed by a similar maceration with chloroform (3 x 2 L, each for 24 hours)[1].

-

Methanol Extraction: The defatted plant material is then extracted with methanol (3 x 2 L, each for 24 hours) at room temperature with occasional stirring[1].

-

Solvent Evaporation: The methanolic extracts are combined and filtered. The solvent is evaporated under reduced pressure at 40°C using a rotary evaporator to yield the crude dried methanolic extract[1].

-

Solvent Partitioning: The crude methanolic extract (e.g., 6.63 g) is suspended in water and partitioned with n-butanol. The n-butanol fraction, which will be enriched with iridoid glycosides and other polyphenols, is collected and concentrated to dryness[1].

Purification of this compound

-

Column Chromatography on Sephadex LH-20: The n-butanol fraction is subjected to molecular exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent. Fractions are collected and monitored by Thin Layer Chromatography (TLC)[1].

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the iridoid glycosides are pooled and further purified by preparative reverse-phase HPLC.

-

Column: C18 µ-Bondapack (e.g., 300 x 7.8 mm, 10 µm particle size).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically used. The gradient can be optimized, for instance, starting from a low methanol concentration and gradually increasing it.

-

Detection: UV detector at a wavelength suitable for iridoids (e.g., 235 nm).

-

Fractions corresponding to the peak of this compound are collected and the solvent is evaporated.

-

Quantification by HPLC-DAD

-

Standard Preparation: A calibration curve is prepared using an isolated and purified standard of this compound at various concentrations.

-

Sample Preparation: A known amount of the dried extract or purified fraction is dissolved in methanol.

-

HPLC Conditions:

-

Column: Analytical reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[3].

-

Mobile Phase: A gradient of methanol (B) and water with 0.1% formic acid (A). A suitable gradient could be: 0-5 min, 20% B; 5-10 min, 20-30% B; 10-20 min, 30% B; 20-30 min, 30-35% B; 30-35 min, 35% B; 35-45 min, 35-40% B; 45-55 min, 40-100% B[1].

-

Flow Rate: 0.55 mL/min[3].

-

Detection: Diode Array Detector (DAD) at 235 nm.

-

-

Analysis: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: Inhibition of NF-κB

Iridoid glycosides from the Lamiaceae family have demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism of action.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Purification of 6-O-Syringoylajugol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-O-Syringoylajugol is a naturally occurring iridoid glycoside with potential pharmacological activities. Its purification from complex plant matrices is a critical step for further research and development. This document provides detailed application notes and a generalized protocol for the purification of this compound, based on established methods for structurally similar compounds isolated from the Lamiaceae family, including species of Ajuga and Lamium. The proposed methodology involves a multi-step process including extraction, column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC).

Introduction

Iridoid glycosides are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. This compound belongs to this class of compounds and is found in various species of the Lamiaceae family. The syringoyl moiety attached to the iridoid core is of particular interest due to its potential contribution to the bioactivity of the molecule.

The purification of this compound from its natural source is essential for accurate pharmacological evaluation and for use as a reference standard in quality control. The following protocols are designed to provide a robust framework for obtaining high-purity this compound.

Chemical Structure and Properties

-

IUPAC Name: (1R,4aS,5R,6S,7R,7aS)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopenta[c]pyran-6-yl 3,5-dimethoxy-4-hydroxybenzoate

-

Molecular Formula: C28H38O16

-

Appearance: Typically a white or off-white amorphous powder.

-

Solubility: Soluble in polar solvents such as methanol, ethanol, and water; sparingly soluble in less polar organic solvents.

Experimental Protocols

The purification of this compound is a multi-step process that begins with the extraction from the plant material, followed by several chromatographic stages to isolate the target compound.

The initial step involves the extraction of iridoid glycosides from the dried and powdered plant material.

Protocol 3.1: Methanolic Extraction

-

Defatting (Optional but Recommended):

-

Macerate 1 kg of dried and powdered plant material (e.g., aerial parts of Ajuga or Lamium species) with n-hexane (3 x 5 L, each for 24 hours) at room temperature to remove lipids and other nonpolar compounds.

-

Discard the n-hexane extracts and air-dry the plant residue.

-

-

Extraction of Polar Compounds:

-

Extract the defatted plant material with methanol (3 x 5 L, each for 24 hours) at room temperature with occasional stirring.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

The crude extract is subjected to column chromatography for initial fractionation and removal of major impurities.

Protocol 3.2.1: Silica Gel Column Chromatography

-

Preparation:

-

Suspend the crude methanol extract in a minimal amount of methanol and adsorb it onto silica gel (1:2 w/w).

-

Dry the silica gel with the adsorbed extract and pack it on top of a pre-packed silica gel column (e.g., 10 cm diameter, 60 cm length).

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., CHCl3-MeOH, 100:0 → 90:10 → 80:20 → 70:30 → 50:50 → 0:100, v/v).

-

Collect fractions of 250-500 mL and monitor by Thin Layer Chromatography (TLC).

-

-

Fraction Pooling:

-

Combine fractions containing the target compound based on their TLC profiles. The fractions containing this compound are expected to elute with the more polar solvent mixtures.

-

Protocol 3.2.2: Sephadex LH-20 Column Chromatography

-

Preparation:

-

Dissolve the enriched fraction from the silica gel column in a minimal amount of methanol.

-

Apply the solution to a Sephadex LH-20 column pre-equilibrated with methanol.

-

-

Elution:

-

Elute the column with methanol isocratically.

-

Collect fractions and monitor by TLC or analytical HPLC.

-

-

Fraction Pooling:

-

Combine the fractions containing the purified this compound.

-

The final purification step is performed using preparative HPLC to obtain high-purity this compound.

Protocol 3.3: Reversed-Phase Preparative HPLC

-

Sample Preparation:

-

Dissolve the further purified fraction from the Sephadex LH-20 column in the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 10 µm, 250 x 20 mm (or similar dimensions).

-

Mobile Phase: A gradient of methanol (A) and water (B), both containing 0.1% formic acid. A typical gradient would be: 0-5 min, 10% A; 5-40 min, 10-60% A; 40-45 min, 60-100% A.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 230 nm and 280 nm.

-

Injection Volume: 1-5 mL, depending on the concentration.

-

-

Fraction Collection and Processing:

-

Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Combine the collected fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain pure this compound as a powder.

-

Data Presentation

The following tables summarize typical parameters for the chromatographic purification of iridoid glycosides, which can be adapted for this compound.

Table 1: Column Chromatography Parameters for Iridoid Glycoside Fractionation

| Parameter | Silica Gel Chromatography | Sephadex LH-20 Chromatography |

| Stationary Phase | Silica gel (60-120 mesh) | Sephadex LH-20 |

| Mobile Phase | Gradient of CHCl3-MeOH | Isocratic Methanol |

| Typical Elution | 50-80% MeOH in CHCl3 | - |

| Monitoring | TLC (e.g., CHCl3:MeOH:H2O, 8:2:0.2) | TLC or analytical HPLC |

Table 2: Preparative HPLC Parameters for Iridoid Glycoside Purification

| Parameter | Value |

| Column | Reversed-phase C18 |

| Particle Size | 5-10 µm |

| Column Dimensions | 250 x 20 mm i.d. (typical) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% to 70% B over 30-40 min |

| Flow Rate | 15-25 mL/min |

| Detection Wavelength | 230 nm, 280 nm |

| Expected Purity | >95% |

Visualization of Workflow and Chemical Relationships

Application Notes and Protocols for In Vivo Evaluation of 6-O-Syringoylajugol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 6-O-Syringoylajugol, a novel natural product derivative. Drawing parallels from structurally and functionally similar compounds, this document outlines protocols for assessing its potential anti-inflammatory and anti-cancer activities.

Introduction to this compound

This compound is a derivative of ajugol, substituted with a syringoyl group. While specific in vivo data for this compound is not yet widely available, its structural components suggest potential therapeutic properties. The syringoyl moiety is found in various bioactive natural products known for their antioxidant and anti-inflammatory effects. This document provides a framework for the initial in vivo characterization of this compound.

Potential Therapeutic Applications and In Vivo Models

Based on the known activities of structurally related compounds, the primary therapeutic areas to investigate for this compound are inflammation and cancer.

Anti-Inflammatory Activity

The presence of the syringoyl group suggests that this compound may possess anti-inflammatory properties. A standard and effective model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents.[1][2][3]

Anti-Cancer Activity

Many natural products with phenolic and terpenoid scaffolds have demonstrated anti-cancer effects. The potential of this compound as an anti-cancer agent can be investigated using a xenograft mouse model with a relevant cancer cell line.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the acute anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Calipers

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

-

Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: this compound (Dose 1, e.g., 25 mg/kg)

-

Group III: this compound (Dose 2, e.g., 50 mg/kg)

-

Group IV: this compound (Dose 3, e.g., 100 mg/kg)

-

Group V: Indomethacin (10 mg/kg, positive control)

-

-

Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

-

Calculation of Edema and Inhibition:

-

Paw Edema (mL) = Vt - V0

-

Percentage Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100

-

-

Data Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Expected Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | Percentage Inhibition (%) |

| Vehicle Control | - | 1.25 ± 0.08 | - |

| This compound | 25 | 1.05 ± 0.06* | 16.0 |

| This compound | 50 | 0.88 ± 0.05** | 29.6 |

| This compound | 100 | 0.72 ± 0.04 | 42.4 |

| Indomethacin | 10 | 0.65 ± 0.03 | 48.0 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Protocol 2: Human Tumor Xenograft Model in Nude Mice

This protocol outlines the procedure to evaluate the in vivo anti-cancer efficacy of this compound.

Materials:

-

Athymic nude mice (BALB/c nu/nu), 6-8 weeks old

-

Human cancer cell line (e.g., A549 - lung carcinoma)

-

This compound

-

Cisplatin (positive control)

-

Vehicle (e.g., saline with 5% DMSO and 1% Tween-80)

-

Matrigel

-

Calipers

-

Anesthesia

Procedure:

-

Cell Culture and Implantation: Culture A549 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Randomly assign mice into the following groups (n=8 per group):

-

Group I: Vehicle control

-

Group II: this compound (Dose 1, e.g., 50 mg/kg)

-

Group III: this compound (Dose 2, e.g., 100 mg/kg)

-

Group IV: Cisplatin (5 mg/kg, positive control)

-

-

Treatment: Administer treatments via intraperitoneal (i.p.) injection every three days for 21 days.

-

Monitoring:

-

Measure tumor volume twice a week using calipers. Tumor Volume (mm³) = (Length x Width²) / 2.

-

Monitor body weight and general health of the animals.

-

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

-

Data Analysis: Analyze tumor growth data using a two-way ANOVA. Compare final tumor weights using a one-way ANOVA.

Expected Data Presentation:

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1580 ± 120 | 1.55 ± 0.11 | - |

| This compound | 50 | 1150 ± 95 | 1.12 ± 0.09 | 27.2 |

| This compound | 100 | 820 ± 78 | 0.81 ± 0.07 | 48.1 |

| Cisplatin | 5 | 650 ± 65 | 0.64 ± 0.06 | 58.9 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Mechanistic Insights and Signaling Pathways

Compounds structurally related to this compound, such as 6-shogaol and 6-gingerol, are known to modulate key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.[4][5][6][7] It is plausible that this compound exerts its effects through similar mechanisms.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo evaluation of this compound.

Conclusion

The provided protocols and conceptual frameworks offer a solid starting point for the in vivo investigation of this compound. These experimental designs are robust and widely accepted for the preclinical evaluation of novel therapeutic compounds. The hypothetical data and proposed mechanisms of action, based on related molecules, provide a rationale for pursuing further research into the anti-inflammatory and anti-cancer potential of this compound. Successful outcomes from these studies could position this compound as a promising candidate for further drug development.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocol: 6-O-Syringoylajugol Dissolution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1. Introduction

6-O-Syringoylajugol is an iridoid glycoside, a class of naturally occurring compounds investigated for various pharmacological activities, including anti-inflammatory effects. To accurately assess the biological activity of this compound in vitro, it is imperative to use a standardized protocol for its dissolution and application in cell culture. Improper solubilization can lead to precipitation of the compound in culture media, resulting in inaccurate concentration and unreliable experimental outcomes. This document provides a detailed methodology for preparing this compound solutions for consistent and reproducible results in cell-based assays.

2. Compound Properties and Solubility

Understanding the physicochemical properties of this compound is fundamental to its proper handling. Iridoid glycosides are often sparingly soluble in water but show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of this compound

| Property | Data |

|---|---|

| Molecular Formula | C₂₅H₃₄O₁₂ |

| Molecular Weight | 526.53 g/mol |

| Appearance | Typically a white to off-white powder |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |

| Aqueous Solubility | Poor |

3. Stock Solution Preparation and Storage

Due to its poor aqueous solubility, a concentrated stock solution of this compound must first be prepared in 100% DMSO.[1] This stock can then be diluted to final working concentrations in the cell culture medium.

-

Solvent Choice: DMSO is a standard solvent for dissolving hydrophobic compounds for cell culture due to its high solubilizing capacity and miscibility with aqueous media.[2][3]

-

Concentration: Preparing a high-concentration stock solution (e.g., 10-50 mM) is recommended. This minimizes the volume of DMSO added to the final culture, reducing the risk of solvent-induced cytotoxicity.

-

Storage: Powdered this compound should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

4. Importance of a Vehicle Control

When a solvent like DMSO is used to dissolve a test compound, it is essential to include a "vehicle control" in the experimental design.[4] This control group consists of cells treated with the same final concentration of DMSO as the compound-treated cells.[5][6] This practice allows researchers to distinguish the cellular effects of this compound from any potential effects of the solvent itself.[7][8] The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, as higher concentrations can impact cell viability and function.[6]

Experimental Protocol

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration for cell culture application.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade (CAS 67-68-5)

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for gentle warming)

-

Sterile cell culture medium, pre-warmed to 37°C

Procedure:

Part A: Preparation of a 20 mM Stock Solution

-

Calculation: Determine the mass of this compound needed.

-

Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

-

Example (for 1 mL of 20 mM stock): Mass = 20 mM × 526.53 g/mol × 1 mL = 10.53 mg

-

-

Weighing: Carefully weigh 10.53 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

-

Dissolution:

-

Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Cap the tube tightly and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure no particulates are visible. The solution should be clear.

-

If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[9]

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration (20 mM), and date of preparation.

-

Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

-

Part B: Preparation of a 20 µM Working Solution

-

Thawing: Remove one aliquot of the 20 mM stock solution from the freezer and allow it to thaw completely at room temperature.

-

Dilution:

-

This step involves diluting the stock solution 1:1000 into pre-warmed (37°C) cell culture medium to reach the final desired concentration.

-

Example (for 10 mL of 20 µM working solution): Add 10 µL of the 20 mM stock solution to 9.99 mL of cell culture medium.

-

Mix immediately by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

-

-

Vehicle Control Preparation:

-

Prepare a corresponding vehicle control by adding the same volume of DMSO to the same volume of media.

-

Example: Add 10 µL of 100% DMSO to 9.99 mL of cell culture medium. This creates a final DMSO concentration of 0.1%, matching the treatment group.

-

-

Application to Cells: Immediately add the prepared working solution (and vehicle control solution) to your cell cultures.

Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Hypothesized anti-inflammatory signaling pathway.

References

- 1. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Evaluation of 6-O-Syringoylajugol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis and potential biological evaluation of 6-O-Syringoylajugol, a novel iridoid glycoside derivative. Given the known pharmacological properties of its constituent moieties, ajugol and the syringoyl group, this derivative is hypothesized to possess significant anti-inflammatory, antioxidant, and cytotoxic activities. These application notes detail a proposed synthetic strategy, protocols for biological assays, and a discussion of potential signaling pathways.

Introduction

Iridoid glycosides, a class of monoterpenoids, are widely recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Ajugol, an iridoid glycoside found in plants of the Ajuga genus, has been noted for its potential anti-inflammatory properties. The syringoyl group, derived from syringic acid, is a key structural feature of many bioactive compounds, such as syringetin, which are known for their potent antioxidant and anticancer activities. The synthesis of this compound, by esterifying the primary hydroxyl group at the C-6 position of ajugol with syringic acid, presents an opportunity to create a novel therapeutic agent with potentially synergistic or enhanced pharmacological effects. This document outlines a proposed synthetic route and a suite of protocols for evaluating the biological activities of this promising derivative.

Proposed Synthesis of this compound

The synthesis of this compound from ajugol and syringic acid requires the selective esterification of the primary 6-O-hydroxyl group of ajugol. Two potential strategies are presented: a chemical synthesis approach involving the protection of secondary hydroxyl groups and a regioselective enzymatic approach.

Chemical Synthesis Strategy

A multi-step chemical synthesis can be employed to achieve the desired product. This strategy involves the selective protection of the more reactive primary hydroxyl group, followed by protection of the remaining secondary hydroxyls, deprotection of the primary hydroxyl, esterification, and final deprotection.

Experimental Protocol: Chemical Synthesis

-

Selective Protection of the Primary Hydroxyl Group of Ajugol:

-

Dissolve ajugol in anhydrous pyridine.

-

Add 1.1 equivalents of triphenylmethyl chloride (trityl chloride) in portions at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 6-O-trityl-ajugol.

-

-

Protection of Secondary Hydroxyl Groups:

-

Dissolve 6-O-trityl-ajugol in anhydrous dichloromethane.

-

Add 4 equivalents of acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until TLC analysis indicates complete acetylation.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the fully acetylated intermediate.

-

-

Selective Deprotection of the 6-O-Trityl Group:

-

Dissolve the acetylated intermediate in dichloromethane.

-

Add a catalytic amount of a mild Lewis acid (e.g., zinc bromide) or a protic acid (e.g., formic acid).

-

Stir at room temperature and monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract with dichloromethane, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the intermediate with a free 6-O-hydroxyl group.

-

-

Steglich Esterification with Syringic Acid:

-

Dissolve the deprotected intermediate, 1.2 equivalents of syringic acid, and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the mixture to 0 °C and add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate. Purify by column chromatography.

-

-

Final Deprotection of Acetyl Groups:

-

Dissolve the esterified product in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir at room temperature and monitor by TLC.

-

Neutralize the reaction with Amberlite IR-120 H+ resin.

-

Filter and concentrate the filtrate to yield this compound. Purify by HPLC.

-

Enzymatic Synthesis Strategy

A more direct and potentially more regioselective approach involves the use of a lipase enzyme to catalyze the esterification of ajugol with an activated syringic acid derivative.

Experimental Protocol: Enzymatic Synthesis

-

Activation of Syringic Acid:

-

Convert syringic acid to its vinyl ester by reaction with vinyl acetate in the presence of a suitable catalyst (e.g., a ruthenium-based catalyst).

-

-

Enzymatic Esterification:

-

Dissolve ajugol and 1.5 equivalents of vinyl syringate in a suitable organic solvent (e.g., tert-butanol).

-

Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

-

Incubate the reaction mixture at a controlled temperature (e.g., 45-60 °C) with gentle shaking.

-

Monitor the reaction progress by HPLC.

-

Upon completion, filter off the enzyme.

-

Concentrate the filtrate and purify the product by column chromatography or preparative HPLC to obtain this compound.

-

Diagram: Proposed Chemical Synthesis Workflow

Caption: Chemical synthesis of this compound.

Biological Activity Evaluation

Based on the known activities of ajugol and syringic acid derivatives, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anticancer properties. The following are standard protocols to evaluate these potential activities.

Antioxidant Activity

Table 1: Illustrative Antioxidant Activity Data

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| This compound | 15.5 | 8.2 |

| Ajugol | > 100 | 75.3 |

| Syringic Acid | 25.8 | 12.1 |

| Ascorbic Acid (Control) | 8.9 | 5.4 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of the test compound and controls in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity

Table 2: Illustrative Anti-inflammatory Activity Data

| Compound | Nitric Oxide Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells |

| This compound | 22.7 |

| Ajugol | 85.2 |

| Syringic Acid | 45.1 |

| Dexamethasone (Control) | 0.5 |

Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition to determine the IC50 value.

-

Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

Anticancer Activity

Table 3: Illustrative Anticancer Activity Data (MTT Assay)

| Compound | IC50 (µM) on A549 Human Lung Cancer Cells |

| This compound | 35.8 |

| Ajugol | > 200 |

| Syringic Acid | 98.6 |

| Doxorubicin (Control) | 1.2 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Hypothetical Signaling Pathway

Based on the known activities of syringetin, a structurally related flavonoid, it is plausible that this compound may exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation.

Diagram: Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocol: Western Blot for MAPK Pathway Analysis

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, and JNK overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a framework for the chemical and biological investigation of these compounds. The hypothesized antioxidant, anti-inflammatory, and anticancer activities, potentially mediated through pathways like MAPK and PI3K/Akt, warrant further investigation to elucidate their full therapeutic potential.

Application of 6-O-Syringoylajugol in Anti-inflammatory Studies: A Review of Available Data

A thorough review of scientific literature reveals a notable absence of specific studies on the anti-inflammatory applications of 6-O-Syringoylajugol. While this compound has been identified as a constituent of certain plants, particularly from the genus Ajuga, dedicated research into its direct anti-inflammatory effects, including quantitative data and detailed experimental protocols, is not publicly available at this time.

However, studies on the extracts of plants containing this compound, such as Ajuga decumbens, provide some context for its potential, though indirect, role in anti-inflammatory processes. The genus Ajuga has a history of use in traditional medicine for its anti-inflammatory properties.[1][2]

Anti-inflammatory Activity of Ajuga decumbens Extract

Recent research has demonstrated that extracts from Ajuga decumbens possess significant anti-inflammatory capabilities. A study investigating a callus extract of Ajuga decumbens cultivated under blue light (ADCB) showed potent inhibitory effects on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5]

The key findings from this research on the Ajuga decumbens extract are summarized below:

-

Inhibition of Inflammatory Mediators: The extract significantly reduced the production of nitric oxide (NO) and key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4][5]

-